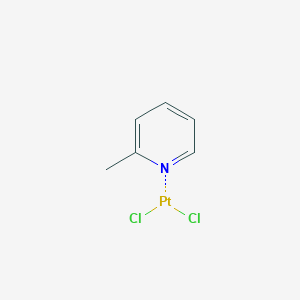
1,2-Bis(butylthio)ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(butylthio)ethyne is an organic compound characterized by the presence of two butylthio groups attached to an ethyne (acetylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(butylthio)ethyne can be synthesized through a multi-step process involving the reaction of butylthiol with acetylene derivatives. One common method involves the use of cuprous n-butylmercaptide as an intermediate. The reaction typically requires heating under reflux with mechanical stirring in the presence of solvents like ethanol and quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(butylthio)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyne derivatives.
Applications De Recherche Scientifique
1,2-Bis(butylthio)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(butylthio)ethyne involves its interaction with various molecular targets. The butylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The ethyne backbone provides a site for further functionalization, allowing the compound to engage in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(tert-butylthio)ethane: Similar structure but with tert-butyl groups instead of butyl groups.
1,2-Bis(phenylthio)ethyne: Contains phenylthio groups instead of butylthio groups.
1,2-Bis(methylthio)ethyne: Contains methylthio groups instead of butylthio groups.
Uniqueness
1,2-Bis(butylthio)ethyne is unique due to its specific combination of butylthio groups and an ethyne backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
66566-76-5 |
|---|---|
Formule moléculaire |
C10H18S2 |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
1-(2-butylsulfanylethynylsulfanyl)butane |
InChI |
InChI=1S/C10H18S2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
UGNJNKOTFXKBCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC#CSCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
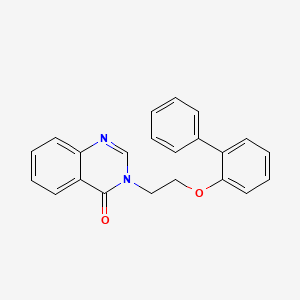

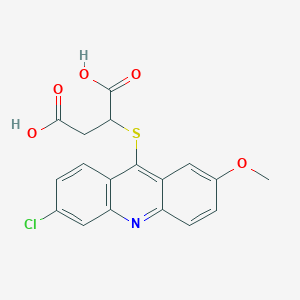

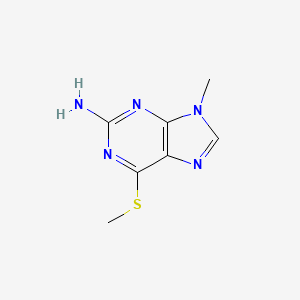
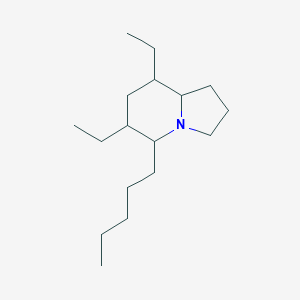
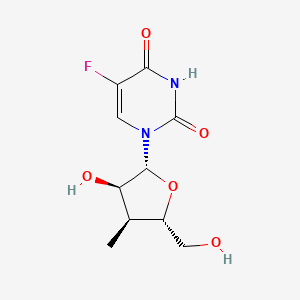

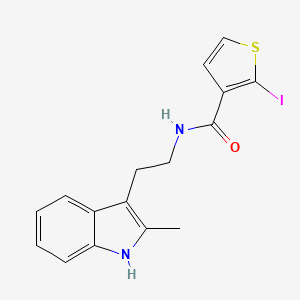
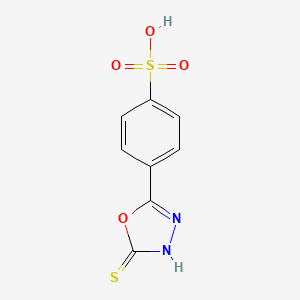
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
